Chemical Structure Analysis of N-methyl-4-(4-methylpiperazin-1-yl)aniline
Chemical Structure Analysis of N-methyl-4-(4-methylpiperazin-1-yl)aniline
The following technical guide details the structural analysis of N-methyl-4-(4-methylpiperazin-1-yl)aniline , a specific derivative of the widely used pharmaceutical intermediate 4-(4-methylpiperazin-1-yl)aniline. This guide addresses the critical analytical challenge of distinguishing this N-methylated secondary amine from its primary amine parent and its ring-methylated isomers.
Technical Guide for Structural Elucidation & Validation
Abstract
This guide provides a comprehensive framework for the structural characterization of N-methyl-4-(4-methylpiperazin-1-yl)aniline (
Structural Identity & Significance
The molecule comprises a central benzene ring substituted at the para positions with two nitrogen-containing groups:
-
Position 1: An N-methylamino group (
), classifying it as a secondary aniline. -
Position 4: A 4-methylpiperazin-1-yl group.[1][2][3][4][5][6][7][8][9]
Chemical Data:
-
IUPAC Name: N-methyl-4-(4-methylpiperazin-1-yl)aniline
-
Molecular Formula:
[1][10] -
Molecular Weight: 205.30 g/mol [10]
-
Key Feature: The presence of two N-methyl groups in distinct chemical environments (aliphatic piperazine vs. aromatic amine).
Analytical Challenge: Isomer Differentiation
In synthetic pathways involving methylation of 4-(4-methylpiperazin-1-yl)aniline, three potential products can form. The analytical goal is to confirm Structure A and reject B and C.
-
Target (A): N-methyl-4-(4-methylpiperazin-1-yl)aniline (N-methylation on aniline).
-
Isomer (B): 2-methyl-4-(4-methylpiperazin-1-yl)aniline (C-methylation on ring).[4]
-
Parent (C): 4-(4-methylpiperazin-1-yl)aniline (Unreacted primary amine).
Spectroscopic Analysis Strategy
The following protocols prioritize the definitive assignment of the N-methyl group location.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Strategy (Solvent: DMSO-
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |
| Aniline N-CH3 | 2.70 – 2.85 | Singlet (s) | 3H | Key Differentiator. Absent in Parent (C). Distinct from Piperazine N-Me.[4][5][11] |
| Piperazine N-CH3 | 2.20 – 2.30 | Singlet (s) | 3H | Present in all variants. |
| Piperazine | 2.40 – 2.60 | Broad triplet | 4H | Adjacent to N-Me. |
| Piperazine | 3.00 – 3.20 | Broad triplet | 4H | Adjacent to Aniline ring. |
| Aromatic (ortho to NHMe) | 6.50 – 6.60 | Doublet (d) | 2H | Upfield shift due to strong donation of -NHMe. |
| Aromatic (meta to NHMe) | 6.80 – 6.90 | Doublet (d) | 2H | Part of AA'BB' system. |
| Aniline N-H | 3.50 – 5.00 | Broad singlet | 1H | Exchangeable with |
Causality & Logic:
-
N-Methyl Distinction: The N-methyl on the aniline (aromatic amine) is deshielded relative to the piperazine N-methyl due to the anisotropy of the benzene ring and the inductive effect of the nitrogen, typically appearing downfield (~2.75 ppm) compared to the aliphatic piperazine methyl (~2.25 ppm).
-
Symmetry: The AA'BB' aromatic pattern confirms para-substitution, ruling out the 2-methyl isomer (Isomer B), which would show an ABC pattern (singlet, doublet, doublet).
13C NMR Validation
-
Aniline N-Me Carbon: Expected at
30–35 ppm. -
Piperazine N-Me Carbon: Expected at
45–46 ppm. -
Ring Carbons: The ipso-carbon attached to the N-methyl group will show a characteristic shift compared to the primary amine.
B. Mass Spectrometry (MS/MS)
Ionization: Electrospray Ionization (ESI) in Positive Mode (
Fragmentation Pathway (MS/MS):
-
Loss of Methyl Radical (
): Common in N-methylated aromatics, but less dominant in ESI. -
Piperazine Cleavage: The piperazine ring is the most fragile moiety.
-
Fragment A (
~135): Cleavage of the piperazine ring retaining the aniline portion ( ). -
Fragment B (
~120): Loss of the entire methylpiperazine group, leaving the N-methylaniline cation.
-
Differentiation from Isomer B (Ring Methylated):
-
Isomer B (2-methyl parent) also has
. -
Differentiation: The fragmentation of the N-methyl group (loss of 31 Da,
) is possible for the target, whereas the ring-methyl is stable and will not cleave as a neutral amine fragment.
C. Infrared Spectroscopy (FT-IR)
-
N-H Stretch:
-
Target (Secondary Amine): Single sharp band around 3350–3450
. -
Parent (Primary Amine): Two bands (symmetric and asymmetric stretches) around 3300–3500
.
-
-
C-N Stretch (Aromatic): Strong band at 1250–1350
, shifted slightly by N-methylation.
Experimental Workflow Visualization
The following diagram illustrates the logical flow for confirming the structure of N-methyl-4-(4-methylpiperazin-1-yl)aniline, specifically designed to rule out common synthesis byproducts.
Figure 1: Decision tree for the structural validation of N-methyl-4-(4-methylpiperazin-1-yl)aniline, highlighting the critical NMR checkpoints.
Chromatographic Method (HPLC)
To isolate the target from the primary amine precursor (which is a likely impurity), a high-pH resistant stationary phase is recommended due to the basicity of the piperazine.
Protocol:
-
Column: C18 (e.g., XBridge C18), 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (Aromatic
) and 280 nm. -
Rationale: High pH suppresses the protonation of the piperazine nitrogens, improving peak shape and retention. The N-methyl derivative is more hydrophobic than the primary amine and will elute later (higher
).
References
-
PubChem Compound Summary. "4-(4-Methylpiperazin-1-yl)aniline (Parent Compound)." National Center for Biotechnology Information. Accessed 2024.[1] Link
-
ChemicalBook. "2-Methyl-4-(4-methylpiperazin-1-yl)aniline (Regioisomer)." ChemicalBook Database. Accessed 2024.[1] Link
-
BenchChem. "Cross-Validation of Analytical Methods for Piperazine Derivatives." BenchChem Technical Guides. Accessed 2024.[1] Link
- Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). John Wiley & Sons. (General reference for N-methyl aniline shift rules).
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- 4. 2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-71-5 [chemicalbook.com]
- 5. 4-(4-Methyl-1-piperazinyl)aniline | 16153-81-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 4-[(4-Methylpiperazin-1-yl)methyl]aniline CAS#: 70261-82-4 [m.chemicalbook.com]
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